molecular formula C21H25N3O3S B2407421 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 1252825-68-5

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No.: B2407421
CAS No.: 1252825-68-5
M. Wt: 399.51
InChI Key: KYHXAJQALDOWHA-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide is a compound that has garnered interest in various fields, notably in chemistry, biology, and potentially medicine, due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide typically involves multi-step organic synthesis

  • Formation of Thieno[3,2-d]pyrimidine: : The synthesis begins with the cyclization of appropriate thiophene and pyrimidine precursors under acidic conditions.

  • Butylation: : Introduction of the butyl group is achieved via alkylation reactions using butyl halides.

  • Acetamidation: : The final step involves the acetamidation reaction, where N-ethyl-N-(3-methylphenyl)amine is reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

While specific industrial methods for large-scale production may vary, they generally follow the principles of the synthetic routes described above, with optimizations for yield and cost-effectiveness. Catalysts and solvents are chosen to ensure the reactions proceed efficiently and safely at scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: : Where the compound can react with oxidizing agents to form oxidized derivatives.

  • Reduction: : The compound can be reduced under specific conditions, potentially altering its pharmacological or chemical properties.

  • Substitution: : Various substitution reactions can occur at the acetamide or pyrimidine moieties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Typical reducing agents might include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Electrophilic and nucleophilic substitution reactions can use reagents like halides, amines, or other nucleophiles.

Major Products

  • Oxidation Products: : Potential formation of sulfoxides or sulfones.

  • Reduction Products: : Derivatives with altered functional groups, such as amines from nitro reductions.

  • Substitution Products: : Various substituted derivatives depending on the reacting nucleophile or electrophile.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide has notable applications in scientific research:

  • Chemistry: : As a novel scaffold for the synthesis of complex molecules.

  • Biology: : Potential for use in biological assays and as a probe in enzyme inhibition studies.

  • Medicine: : Investigated for its pharmacological properties, potentially acting as a drug candidate for various diseases.

  • Industry: : Utilized in the development of specialty chemicals and intermediates for pharmaceutical synthesis.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application and target:

  • Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Could influence various biochemical pathways, such as those involved in cell signaling or metabolism, based on its structural similarity to known bioactive molecules.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide stands out due to its specific functional groups and structural features:

  • Unique Features: : The combination of butyl, thieno[3,2-d]pyrimidine, and acetamide groups.

  • Similar Compounds: : Other thieno[3,2-d]pyrimidine derivatives or acetamide-containing molecules may exhibit overlapping properties, but with distinct biological or chemical activities.

By dissecting the structure and exploring its reactions, we gain a deeper understanding of this compound's potential and versatility in various applications. Fascinating stuff!

Properties

CAS No.

1252825-68-5

Molecular Formula

C21H25N3O3S

Molecular Weight

399.51

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-ethyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H25N3O3S/c1-4-6-11-23-20(26)19-17(10-12-28-19)24(21(23)27)14-18(25)22(5-2)16-9-7-8-15(3)13-16/h7-10,12-13H,4-6,11,14H2,1-3H3

InChI Key

KYHXAJQALDOWHA-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(CC)C3=CC=CC(=C3)C

solubility

not available

Origin of Product

United States

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